1-Phenylpiperidin-4-amine

Overview

Description

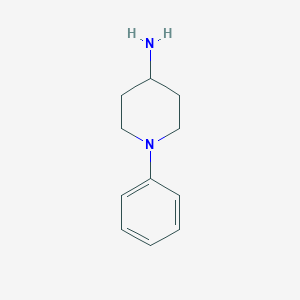

1-Phenylpiperidin-4-amine is an organic compound with the molecular formula C11H16N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenyl group attached to the piperidine ring

Mechanism of Action

Target of Action

1-Phenylpiperidin-4-amine is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .

Mode of Action

It’s worth noting that piperidine derivatives have been found to interact with various targets, leading to a wide range of pharmacological effects .

Biochemical Pathways

Piperidine derivatives have been found to be involved in a variety of biochemical pathways due to their diverse pharmacological activities .

Result of Action

It’s worth noting that piperidine derivatives have been associated with a wide range of pharmacological effects .

Biochemical Analysis

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation . Changes in gene expression may also be a part of its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpiperidin-4-amine can be synthesized through several methods. One common approach involves the reductive amination of 4-piperidone with aniline. This reaction typically employs a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include a solvent such as ethanol or methanol and are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-pressure hydrogenation and advanced catalytic systems can further optimize the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution, leading to various substituted products.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted phenylpiperidines with different functional groups.

Scientific Research Applications

1-Phenylpiperidin-4-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Medicine: It is investigated for its potential therapeutic properties, including analgesic and antipsychotic effects.

Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-Phenylpiperidin-4-amine can be compared to other similar compounds, such as:

N-Phenylpiperidin-4-amine: This compound has a similar structure but may exhibit different pharmacological properties.

1-Benzylpiperidin-4-amine: The benzyl group can alter the compound’s reactivity and biological activity.

4-Anilinopiperidine: This compound is structurally related and may share some chemical and biological properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Its phenyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Biological Activity

1-Phenylpiperidin-4-amine, also known as N-phenylpiperidin-4-amine, is a compound that has garnered attention in pharmacological research due to its interactions with opioid receptors and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacological properties, and relevant studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a phenyl group at the nitrogen atom. Its chemical structure allows it to interact effectively with various biological targets, particularly in the central nervous system (CNS).

The primary mechanism of action for this compound involves its interaction with mu-opioid receptors in the CNS. This interaction mimics the effects of endogenous opioids, leading to analgesia and euphoria. The compound's ability to cross the blood-brain barrier enhances its potency and efficacy as an analgesic agent .

Key Mechanisms:

- Opioid Receptor Agonism : Primarily targets mu-opioid receptors.

- Neurotransmitter Release Inhibition : Reduces the release of neurotransmitters, contributing to its analgesic effects.

Biological Activity and Pharmacological Applications

Research indicates that this compound exhibits significant biological activity, particularly in pain management and potential antidepressant effects. Below are detailed findings from various studies:

Analgesic Properties

- Opioid Analgesics : The compound has been shown to possess potent analgesic properties comparable to established opioids like morphine, with a high affinity for mu-opioid receptors .

- Comparative Studies : In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of potency, with some compounds showing improved efficacy over traditional opioids .

Antidepressant Potential

Recent investigations have explored the antidepressant potential of phenylpiperidine derivatives. For instance, compounds derived from this structure have shown promise in inhibiting serotonin reuptake, suggesting potential use in treating depression .

Case Studies and Research Findings

Several studies have evaluated the pharmacokinetic properties and biological effects of this compound:

Properties

IUPAC Name |

1-phenylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11/h1-5,10H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJSOVLHTDPFAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611287 | |

| Record name | 1-Phenylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63921-23-3 | |

| Record name | 1-Phenylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.